Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate
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Overview
Description
Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[44]non-2-ene-3-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate typically involves multiple steps. One common method includes the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate under acidic conditions to form an intermediate hydrazone. This intermediate then undergoes cyclization and subsequent reactions to form the final spirocyclic compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, including different temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other spirocyclic compounds with different substituents on the phenyl ring or different functional groups on the spirocyclic core.
Uniqueness
Ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which can impart unique chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Properties
CAS No. |
371130-08-4 |
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Molecular Formula |
C17H19N3O4 |
Molecular Weight |
329.35 g/mol |
IUPAC Name |
ethyl 7-(3,5-dimethylphenyl)-6,8-dioxo-1,2,7-triazaspiro[4.4]non-2-ene-3-carboxylate |
InChI |
InChI=1S/C17H19N3O4/c1-4-24-15(22)13-8-17(19-18-13)9-14(21)20(16(17)23)12-6-10(2)5-11(3)7-12/h5-7,19H,4,8-9H2,1-3H3 |
InChI Key |
ZBUVMNZDPDKXCH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC2(C1)CC(=O)N(C2=O)C3=CC(=CC(=C3)C)C |
solubility |
32.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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